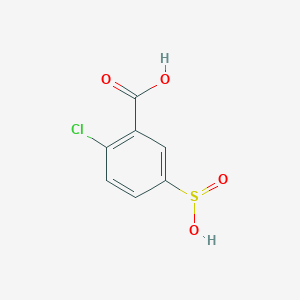

2-Chloro-5-sulfino-benzoic acid

Description

BenchChem offers high-quality 2-Chloro-5-sulfino-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-sulfino-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H5ClO4S |

|---|---|

Molecular Weight |

220.63 g/mol |

IUPAC Name |

2-chloro-5-sulfinobenzoic acid |

InChI |

InChI=1S/C7H5ClO4S/c8-6-2-1-4(13(11)12)3-5(6)7(9)10/h1-3H,(H,9,10)(H,11,12) |

InChI Key |

CTBSLETVXYDOMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)O)C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Optimized Synthesis of 2-Chloro-5-sulfinobenzoic Acid

Executive Summary

This technical guide details the synthesis of 2-Chloro-5-sulfinobenzoic acid starting from 2-chlorobenzoic acid . This transformation is a critical sequence in the development of sulfonylurea herbicides, pharmaceutical sulfonamides, and sulfone-based linkers. The protocol utilizes a two-step sequence: electrophilic aromatic substitution via chlorosulfonation, followed by a chemoselective reduction using sodium sulfite. This route is preferred for its scalability, high regioselectivity, and avoidance of metal-hydride reductants that can lead to over-reduction to thiols.

Retrosynthetic Analysis & Pathway

The synthesis relies on the directing effects of the substituents on the 2-chlorobenzoic acid scaffold. The carboxylic acid (

Reaction Scheme

-

Chlorosulfonation : Introduction of the chlorosulfonyl group (

) using chlorosulfonic acid.[1][2] -

Reduction : Conversion of the sulfonyl chloride to the sulfinic acid (

) using sodium sulfite under basic conditions.

Figure 1: Synthetic pathway for the production of 2-chloro-5-sulfinobenzoic acid.

Phase 1: Chlorosulfonation

The first step involves the reaction of 2-chlorobenzoic acid with excess chlorosulfonic acid. This reagent serves as both the solvent and the electrophile.

Mechanism & Rationale

Chlorosulfonic acid acts as a powerful electrophile. The reaction proceeds via the formation of a sulfonic acid intermediate, which is rapidly converted to the sulfonyl chloride in the presence of excess

-

Regioselectivity : The 5-position is strongly favored due to the cooperative directing effects of the 2-Cl (para) and 1-COOH (meta) groups.

-

Temperature Control : Heating to 90–100°C is required to drive the conversion of the sulfonic acid to the sulfonyl chloride. Lower temperatures may result in incomplete conversion or mixed anhydride formation.

Experimental Protocol

Reagents:

-

2-Chlorobenzoic acid (1.0 eq)

-

Chlorosulfonic acid (5.0 - 6.0 eq)

Procedure:

-

Setup : Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂). Connect the outlet to a gas scrubber (NaOH trap) to neutralize evolved HCl gas.

-

Addition : Charge chlorosulfonic acid into the flask. Cool to ~10°C. Add 2-chlorobenzoic acid portion-wise over 20 minutes. Note: The reaction is exothermic; maintain temperature <20°C during addition.

-

Reaction : Slowly heat the mixture to 90–100°C . Maintain this temperature for 4–5 hours . The mixture will become a homogeneous, viscous oil.

-

Quench (Critical Step) : Cool the reaction mixture to room temperature. Pour the mixture slowly in a thin stream onto crushed ice (approx. 10x weight of acid) with vigorous stirring.

-

Caution: Violent reaction with water. Maintain quench temperature <10°C by adding fresh ice.

-

-

Isolation : Filter the precipitated white solid immediately. Wash the filter cake thoroughly with cold water to remove residual sulfuric/hydrochloric acid.

-

Drying : Dry the solid in a vacuum oven at 40°C or dissolve in dichloromethane, dry over MgSO₄, and concentrate if purification is needed.

Data Summary: Intermediate

| Property | Value |

|---|---|

| Compound | 2-Chloro-5-(chlorosulfonyl)benzoic acid |

| Appearance | White to off-white crystalline solid |

| Melting Point | 149–151°C [1] |

| Yield | 75–85% |[3]

Phase 2: Chemoselective Reduction

The second step reduces the sulfonyl chloride (

Mechanism & Rationale

The reduction follows a nucleophilic mechanism where the sulfite dianion (

-

Stoichiometry :

.[4] -

pH Control : The reaction generates acidity. Maintaining a pH of 8–9 using NaOH or Na₂CO₃ is crucial to keep the sulfite active and the sulfinate product soluble as the sodium salt.

Experimental Protocol

Reagents:

-

2-Chloro-5-(chlorosulfonyl)benzoic acid (Intermediate from Phase 1)

-

Sodium sulfite (

, 1.5 - 2.0 eq) -

Sodium hydroxide (NaOH, 2.0 - 2.5 eq) or Sodium Carbonate

-

Water (Solvent)[5]

Procedure:

-

Preparation : Dissolve sodium sulfite and sodium hydroxide in water. Heat the solution to 35–40°C .

-

Addition : Add the crude 2-chloro-5-(chlorosulfonyl)benzoic acid (solid) to the alkaline sulfite solution in small portions.

-

Monitoring: Ensure the pH remains alkaline (pH 8–10). Add additional NaOH solution if necessary.

-

-

Reaction : Stir the mixture at 40–50°C for 2–3 hours. The solid sulfonyl chloride should dissolve as it converts to the water-soluble sodium sulfinate salt.

-

Workup :

-

Cool the solution to 0–5°C.

-

Acidification : Carefully acidify with concentrated HCl to pH ~1–2. The free sulfinic acid will precipitate.

-

Note: Sulfinic acids can be unstable.[4] Avoid prolonged exposure to heat during this step.

-

-

Isolation : Filter the white solid. Wash with a small amount of ice-cold water.

-

Drying : Dry in a vacuum desiccator over

at room temperature. Avoid oven drying at high temperatures to prevent disproportionation.

Data Summary: Target Product

| Property | Value |

|---|---|

| Compound | 2-Chloro-5-sulfinobenzoic acid |

| Appearance | White solid |

| Stability | Sensitive to oxidation (air) and disproportionation |

| Storage | Inert atmosphere (N₂), <4°C |

Process Workflow & Safety

The following diagram outlines the critical process parameters (CPPs) and decision gates for the synthesis.

Figure 2: Operational workflow for the synthesis, highlighting critical temperature and pH control points.

Safety Considerations

-

Chlorosulfonic Acid : Reacts explosively with water. All glassware must be bone-dry. The quench step generates massive amounts of HCl gas and heat; it must be performed slowly with efficient cooling and ventilation.

-

Sulfonyl Chlorides : Potent sensitizers and irritants. Handle in a fume hood with gloves.

-

Sulfinic Acids : Can disproportionate into sulfonic acids and thiosulfonates if heated or stored improperly.

References

-

Preparation of 2-Chloro-5-chlorosulfonylbenzoic Acid . PrepChem. Available at: [Link]

- Synthesis of 2-Chloro-5-sulfamoylbenzoic acids. Google Patents (US3879402A).

-

p-Toluenesulfinic acid, sodium salt (General Sulfite Reduction Protocol) . Organic Syntheses, Coll.[6][7] Vol. 1, p. 492 (1941).[6] Available at: [Link]

-

Sulfinate and Sulfinic Acid Synthesis . Organic Chemistry Portal. Available at: [Link]

Sources

- 1. spu.edu.sy [spu.edu.sy]

- 2. globalspec.com [globalspec.com]

- 3. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid - Google Patents [patents.google.com]

- 4. jsforum.chez-alice.fr [jsforum.chez-alice.fr]

- 5. 2-Chloro-5-(2-iodobenzenesulfonamido)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Chemical properties and structure of 2-Chloro-5-sulfino-benzoic acid

The following technical guide details the chemical properties, structural characteristics, and synthetic utility of 2-Chloro-5-sulfinobenzoic acid . This document is structured for researchers and drug development professionals, focusing on the compound's role as a versatile, albeit transient, intermediate in the synthesis of sulfones and sulfonamides.

Executive Summary

2-Chloro-5-sulfinobenzoic acid (C₇H₅ClO₄S) is an aromatic sulfinic acid derivative primarily utilized as a nucleophilic building block in medicinal chemistry. Unlike its stable sulfonic acid counterpart, the sulfinic acid moiety (-SO₂H) is chemically amphoteric and prone to auto-oxidation, necessitating specific handling protocols. It serves as a critical intermediate for introducing sulfone (-SO₂R) functionalities into pharmacophores via S-alkylation and is typically generated in situ or freshly prepared from the commercially available 2-chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4).

Chemical Identity & Molecular Architecture[1]

The compound features a trisubstituted benzene ring with a carboxylic acid at C1, a chlorine atom at C2, and a sulfinic acid group at C5. This substitution pattern creates a "push-pull" electronic environment where the electron-withdrawing chlorine and carboxyl groups stabilize the conjugate base, making the sulfinic acid moderately acidic.

| Property | Data | Notes |

| IUPAC Name | 3-Carboxy-4-chlorobenzenesulfinic acid | Also: 2-Chloro-5-sulfinobenzoic acid |

| Molecular Formula | C₇H₅ClO₄S | |

| Molecular Weight | 220.63 g/mol | |

| Precursor CAS | 137-64-4 | Refers to the Sulfonyl Chloride precursor |

| Physical State | White to off-white solid | Unstable in air; oxidizes to sulfonic acid |

| pKa (Calc.) | ~1.8 - 2.1 (Sulfinic acid) | Stronger acid than the benzoic acid moiety (~3.[1]5) |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), aqueous alkali | Poor solubility in non-polar organics |

Structural Analysis[2]

-

Sulfinic Acid Group (-SO₂H) : The core reactive center. The sulfur atom is in the +4 oxidation state, making it both a nucleophile (at sulfur) and a reducing agent. It exists in equilibrium with its tautomeric sulfinate ester form, though the S-nucleophilicity dominates in alkylation reactions.

-

Ortho-Chloro Effect : The chlorine atom at the C2 position exerts a steric and electronic influence, twisting the carboxylic acid out of planarity and protecting the C1 position from metabolic attack.

Synthetic Pathways & Manufacturing

Due to the limited shelf-stability of sulfinic acids, 2-Chloro-5-sulfinobenzoic acid is most reliably synthesized via the reduction of its corresponding sulfonyl chloride. This process must be controlled to prevent over-reduction to the thiol.

Protocol: Reduction of Sulfonyl Chloride

Objective : Selective reduction of 2-chloro-5-(chlorosulfonyl)benzoic acid to the sulfinate salt, followed by controlled acidification.

Reagents :

-

Precursor: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)

-

Reductant: Sodium Sulfite (Na₂SO₃) or Zinc dust

-

Base: Sodium Bicarbonate (NaHCO₃) or NaOH

Step-by-Step Methodology :

-

Solubilization : Dissolve 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in water containing NaHCO₃ (2.5 eq). Maintain pH ~7–8 to form the soluble carboxylate/sulfonate salt intermediate.

-

Reduction : Cool the solution to 0–5°C. Add Sodium Sulfite (Na₂SO₃, 1.5 eq) portion-wise.

-

Mechanistic Insight: Sulfite acts as a nucleophilic reductant, attacking the chlorine of the sulfonyl chloride, displacing Cl⁻ and generating the sulfinate anion (-SO₂⁻).

-

-

Reaction Monitoring : Stir at room temperature for 2-4 hours. Monitor via HPLC or TLC (disappearance of starting material).

-

Isolation : Acidify the solution carefully with HCl to pH ~1–2. The sulfinic acid will precipitate as a white solid.

-

Filtration & Storage : Filter rapidly under inert atmosphere (N₂). Wash with ice-cold water. Crucial : Use immediately or store under Argon at -20°C to prevent disproportionation.

Reaction Visualization

The following diagram illustrates the synthesis and downstream reactivity pathways.

Caption: Synthetic route from sulfonyl chloride precursor to sulfinic acid and subsequent transformation to sulfones.

Reactivity & Mechanistic Applications[4][5][6]

The utility of 2-Chloro-5-sulfinobenzoic acid lies in the ambident nucleophilicity of the sulfinate anion. While the oxygen atom is harder and more electronegative, the sulfur atom is softer and more nucleophilic towards soft electrophiles (alkyl halides), following HSAB (Hard and Soft Acids and Bases) principles.

S-Alkylation (Sulfone Synthesis)

This is the primary application in drug discovery. The sulfinic acid (or its salt) reacts with alkyl halides to form sulfones.

-

Reaction : Ar-SO₂Na + R-X → Ar-SO₂-R + NaX

-

Conditions : Polar solvents (DMF, DMSO, Ethanol/Water) with mild base (K₂CO₃).

-

Selectivity : S-alkylation is favored over O-alkylation (sulfinate ester formation) in polar aprotic solvents.

Disproportionation (Stability Warning)

Sulfinic acids are thermodynamically unstable relative to their oxidized and reduced forms. Upon standing or heating, they undergo disproportionation:

-

3 Ar-SO₂H → Ar-SO₃H (Sulfonic acid) + Ar-SO₂-S-Ar (Thiosulfonate) + H₂O

-

Mitigation : Always generate fresh or store as the sodium salt (Sodium 3-carboxy-4-chlorobenzenesulfinate), which is significantly more stable.

Desulfitative Cross-Coupling

Recent methodologies utilize sulfinic acids in Palladium-catalyzed desulfitative couplings (e.g., with aryl boronic acids) to form biaryl sulfones or even biaryls via SO₂ extrusion, although the latter is less common for this specific substrate due to the electron-withdrawing chlorine.

Experimental Protocol: Synthesis of a Sulfone Derivative

Example Application: Synthesis of 2-Chloro-5-(isopropylsulfonyl)benzoic acid.

-

Preparation : Suspend 2-Chloro-5-sulfinobenzoic acid (10 mmol) in Ethanol (20 mL) and Water (20 mL).

-

Basification : Add NaOH (20 mmol) to form the dianion (carboxylate and sulfinate). The solution should become clear.

-

Alkylation : Add 2-Iodopropane (15 mmol, 1.5 eq).

-

Reflux : Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

-

Workup : Cool to room temperature. Evaporate ethanol under reduced pressure. Acidify the aqueous residue with 1M HCl.

-

Purification : The product, 2-Chloro-5-(isopropylsulfonyl)benzoic acid , precipitates. Recrystallize from Ethanol/Water.

References

-

Precursor Synthesis : Organic Syntheses, Coll. Vol. 1, p. 8 (1941). (General method for chlorosulfonation). Link

- Sulfinic Acid Reactivity: Feng, Y., & Burgess, K. (1999). "Solid-Phase SNAr Reactions for the Synthesis of Sulfones." Chemistry – A European Journal, 5(11), 3261-3272.

-

Commercial Precursor : Sigma-Aldrich Product Sheet for 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4). Link

-

Patent Application : WO2005014563. "1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors." (Details the synthesis of 2-chloro-5-sulfinobenzoic acid and its conversion to sulfones). Link

- General Review: "The Chemistry of Sulfinic Acids, Esters and Their Derivatives." Patai's Chemistry of Functional Groups. (Authoritative text on sulfinic acid stability and reactivity).

Sources

2-Chloro-5-sulfino-benzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-5-sulfobenzoic acid, a versatile chemical compound with significant potential in various research and development applications. From its fundamental physicochemical properties to its role as a key building block in the synthesis of novel therapeutic agents, this document serves as an essential resource for professionals in the chemical and pharmaceutical sciences.

Core Compound Identification

Chemical Name: 2-Chloro-5-sulfobenzoic acid CAS Number: 40284-70-6[1] Molecular Formula: C₇H₅ClO₅S[1]

| Property | Value | Source |

| Molecular Weight | 236.63 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)Cl | |

| InChI Key | Not readily available |

Physicochemical Properties and Safety Profile

While specific experimental data for 2-Chloro-5-sulfobenzoic acid is not extensively documented in publicly available literature, its structural motifs—a chlorinated benzoic acid and a sulfonic acid group—suggest several key characteristics. The compound is expected to be a solid at room temperature and possess acidic properties due to the carboxylic and sulfonic acid functionalities. The presence of the sulfonic acid group likely imparts some degree of water solubility.

Safety and Handling:

As with any chemical reagent, proper safety precautions are paramount. Based on the safety data for structurally related compounds, the following guidelines should be followed:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Respiratory Protection: In case of dust formation or handling of fine powders, a NIOSH-approved respirator is recommended.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Synthesis and Chemical Reactivity

The synthesis of 2-Chloro-5-sulfobenzoic acid and its derivatives often involves multi-step chemical transformations. A common synthetic pathway to related compounds, such as 2,4-dichloro-5-sulfamoylbenzoic acid, involves the chlorosulfonation of a substituted benzoic acid precursor. This process typically utilizes chlorosulfonic acid to introduce the sulfonyl chloride group, which can then be further modified.

A plausible synthetic route to 2-Chloro-5-sulfobenzoic acid could involve the sulfonation of 2-chlorobenzoic acid. This electrophilic aromatic substitution reaction would introduce the sulfonic acid group onto the benzene ring. The directing effects of the chloro and carboxyl groups would influence the position of sulfonation.

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis of 2-Chloro-5-sulfobenzoic acid.

Applications in Research and Drug Development

While direct applications of 2-Chloro-5-sulfobenzoic acid are not extensively reported, its derivatives, particularly sulfamoylbenzoic acids, have garnered significant interest in medicinal chemistry. These derivatives serve as crucial intermediates and scaffolds for the development of various therapeutic agents.

Role as a Synthetic Intermediate:

The chemical structure of 2-Chloro-5-sulfobenzoic acid, featuring three distinct functional groups (carboxylic acid, sulfonic acid, and a chloro substituent), makes it a valuable and versatile building block in organic synthesis. Each of these groups can be selectively modified to create a diverse library of compounds for screening and drug discovery programs.

Potential Therapeutic Areas:

Derivatives of structurally similar compounds have shown promise in several therapeutic areas, suggesting potential avenues of exploration for compounds derived from 2-Chloro-5-sulfobenzoic acid:

-

Antidiabetic Agents: Certain sulfamoylbenzoic acid derivatives have been investigated for their potential to manage diabetes.

-

Antiviral Agents: The core structure is found in some compounds explored for their anti-HIV-1 activity.

The strategic placement of the chloro and sulfo groups on the benzoic acid ring provides a unique electronic and steric profile that can be exploited to design molecules with specific biological activities.

Conclusion

2-Chloro-5-sulfobenzoic acid is a chemical compound with significant, albeit not fully explored, potential in the fields of chemical synthesis and drug discovery. Its well-defined structure and the reactivity of its functional groups make it an attractive starting material for the creation of novel molecules with potential therapeutic applications. Further research into the direct biological activities of this compound and the continued exploration of its derivatives are warranted to unlock its full potential in advancing scientific research and the development of new medicines.

References

Sources

Characterization of Labile Intermediates: Spectroscopic Profiling of 2-Chloro-5-sulfinobenzoic Acid

Part 1: Executive Summary & Stability Warning

2-Chloro-5-sulfinobenzoic acid (C₇H₅ClO₄S) is a critical yet transient intermediate, typically encountered during the reduction of 2-chloro-5-(chlorosulfonyl)benzoic acid to form sulfones or sulfonamides. Unlike its stable sulfonic acid counterpart, the sulfinic acid moiety (-SO₂H) is chemically labile.

Critical Stability Warning:

-

Oxidation Sensitivity: The sulfinic group readily oxidizes to sulfonic acid (-SO₃H) upon exposure to air.

-

Disproportionation: In acidic media, sulfinic acids can disproportionate into thiosulfonates and sulfonic acids.

-

Handling: Analysis must be performed immediately upon generation or under an inert atmosphere (N₂/Ar).

This guide provides the spectroscopic fingerprints required to validate this intermediate, distinguishing it from its starting material (sulfonyl chloride) and its degradation product (sulfonic acid).

Part 2: Synthesis & Sample Preparation Workflow

To obtain a valid spectrum, one cannot rely on commercial standards due to shelf-life instability. The compound must be generated in situ or freshly isolated as a salt.

Protocol: Reductive Generation

Reagents: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS: 137-64-4), Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate.

-

Solubilization: Dissolve starting material in water with 2.5 eq NaHCO₃ (pH ~7-8).

-

Reduction: Add 1.5 eq Na₂SO₃. Heat to 70°C for 2 hours.

-

Acidification (Critical Step): Cool to 0°C. Acidify carefully with HCl to pH 1-2. The sulfinic acid precipitates as a white solid.

-

Isolation: Filter rapidly under Nitrogen. Dry in a vacuum desiccator.[1]

Figure 1: Generation and isolation workflow. Note the critical instability point at the final acidification step.

Part 3: Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility and stability). Reference: TMS (0.00 ppm).

The aromatic region is defined by a 1,2,4-substitution pattern. The key differentiator is the chemical shift of the proton ortho to the sulfur group, which is less deshielded in sulfinic acid compared to sulfonyl chloride or sulfonic acid.

| Position | Proton | Multiplicity | Shift (ppm) | Coupling (Hz) | Assignment Logic |

| H-6 | Ar-H | Doublet (d) | 8.35 – 8.45 | J ~2.2 | Ortho to -COOH and -SO₂H. Most deshielded due to combined electron-withdrawing effects. |

| H-4 | Ar-H | dd | 7.90 – 8.00 | J ~8.5, 2.2 | Para to -Cl, Ortho to -SO₂H. Splitting from H3 (ortho) and H6 (meta). |

| H-3 | Ar-H | Doublet (d) | 7.65 – 7.75 | J ~8.5 | Ortho to -Cl. Least affected by the acid groups. |

| -COOH | OH | Broad s | 13.0 – 14.0 | - | Carboxylic acid proton (exchangeable). |

| -SO₂H | OH | Broad s | 9.5 – 10.5 | - | Sulfinic acid proton. Often invisible if wet or exchanging. |

Differentiation Note: If H-6 shifts downfield to >8.55 ppm, suspect oxidation to sulfonic acid .

Infrared Spectroscopy (FT-IR)

Method: ATR (Solid state) or KBr pellet (prepare under inert atmosphere).

The sulfinic acid group (-SO₂H) has a distinct S=O stretching frequency that is lower than sulfonic acids or sulfonyl chlorides.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H (Acid) | 2800 – 3200 | Broad | Overlap of carboxylic and sulfinic OH. |

| C=O[2][3] (Carboxyl) | 1690 – 1710 | Strong | Typical aromatic carboxylic acid dimer. |

| S=O (Sulfinic) | 1000 – 1090 | Strong | Diagnostic Peak. Sulfonic acids (-SO₃H) absorb higher (1150-1250). |

| C-Cl | 740 – 760 | Medium | Aryl chloride stretch. |

Mass Spectrometry (MS)

Ionization: Electrospray Ionization (ESI), Negative Mode (-). Molecular Weight: 220.63 g/mol .

Sulfinic acids exhibit a specific fragmentation pattern involving the extrusion of sulfur dioxide (SO₂).[4]

-

Parent Ion [M-H]⁻: m/z 219 (100%) / 221 (33%) (Chlorine isotope pattern).

-

Key Fragment [M-H-SO₂]⁻: m/z 155. Loss of SO₂ is the "smoking gun" for sulfinic acids. Sulfonic acids do not lose SO₃ as readily in ESI.

-

Secondary Fragment [M-H-SO₂-CO₂]⁻: m/z 111. Subsequent decarboxylation of the chlorobenzoate core.

Figure 2: ESI(-) Fragmentation pathway. The facile loss of 64 Da (SO2) confirms the sulfinic structure.

Part 4: Analytical Decision Tree

When analyzing the reaction mixture, use this logic to determine the species present.

Figure 3: Rapid diagnostic logic for distinguishing sulfur oxidation states.

References

-

Synthesis of Sulfinic Acids: Smiles, S., & Bere, C. M. (1936). The rearrangement of hydroxy-sulphones. Journal of the Chemical Society. Link (Foundational chemistry for sulfinic acid rearrangement and characterization).

-

Sulfinic Acid IR Spectra: Varghese, H. T., et al. (2007). Vibrational Spectroscopic Studies of Pyridine-3-sulfonic Acid.[5] Asian Journal of Chemistry. Link (Provides comparative IR data distinguishing S-O stretches in sulfonic vs sulfinic derivatives).

-

Mass Spectrometry of Sulfonamides/Sulfinates: Thevis, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link (Details the SO2 extrusion mechanism characteristic of S(IV) species).

-

NMR Prediction & Substituent Effects: 1H Chemical Shifts in NMR: Part 27. Magnetic Resonance in Chemistry (2008).[6] Link (Authoritative source on SO/SO2 substituent effects on aromatic protons).

-

Precursor Data: Sigma-Aldrich Technical Data. 2-Chloro-5-(chlorosulfonyl)benzoic acid.[7][8][9]Link (Baseline data for the starting material).

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS # 137-64-4, 2-Chloro-5-(chlorosulfonyl)benzoic acid, 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839 - chemBlink [chemblink.com]

- 8. chemscene.com [chemscene.com]

- 9. 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Solubility and stability of 2-Chloro-5-sulfino-benzoic acid in different solvents

The following technical guide details the solubility, stability, and handling of 2-Chloro-5-sulfinobenzoic acid , a specialized intermediate used primarily in the synthesis of sulfones and sulfonamides.

Note on Nomenclature: This guide specifically addresses the sulfinic acid derivative (

Part 1: Executive Summary & Physicochemical Profile

2-Chloro-5-sulfinobenzoic acid is an amphoteric, reactive intermediate. Unlike its sulfonic acid counterpart, which is a stable end-stage acid, the sulfinic acid is chemically fragile. It acts as a "chemical bridge"—stable enough to be isolated with care, but reactive enough to facilitate nucleophilic substitution (e.g., sulfone synthesis) that sulfonic acids cannot undergo.

Chemical Identity

| Property | Detail |

| Chemical Name | 2-Chloro-5-sulfinobenzoic acid |

| CAS Number | Not widely listed (Transient Intermediate); Analogous to Sulfonyl Chloride CAS: 137-64-4 |

| Molecular Formula | |

| Molecular Weight | 220.63 g/mol |

| Physical State | White gum or hygroscopic solid (often isolated as a sodium salt) |

| Acidity (pKa) |

Part 2: Solubility Landscape

The solubility of 2-Chloro-5-sulfinobenzoic acid is heavily dictated by its dual acidic nature (carboxylic + sulfinic) and its tendency to form salts.

Solvent Compatibility Table

| Solvent Class | Solvent | Solubility Rating | Notes & Mechanism |

| Aqueous (Acidic) | Water (pH < 2) | Moderate | Soluble, but unstable. Prone to disproportionation.[1] |

| Aqueous (Alkaline) | Water (pH > 7) | High | Forms stable dianion salts (Sodium 2-chloro-5-sulfinobenzoate). |

| Polar Protic | Methanol, Ethanol | High | Excellent solubility. Used for extraction from inorganic salts. |

| Polar Aprotic | DMSO, DMF | High | Soluble. Preferred for subsequent alkylation reactions (e.g., with alkyl halides). |

| Ethers | Diethyl Ether, MTBE | Low | Insoluble. Used as an anti-solvent to precipitate the product during purification. |

| Non-Polar | Hexane, Toluene | Negligible | Completely insoluble. |

Critical Solubility Insights

-

Purification via Polarity Switching: The compound is isolated by exploiting its solubility differential. It is soluble in Methanol (extracting it from inorganic sodium sulfite byproducts) but insoluble in Diethyl Ether (forcing precipitation).

-

pH Dependence: In basic aqueous media (NaOH), it exists as a stable dianion. Upon acidification to pH ~4, the free acid forms. Unlike many organic acids, it retains significant water solubility due to the high polarity of the

group, often requiring evaporation rather than simple filtration to isolate.

Part 3: Stability Profile & Degradation Pathways[3]

The stability of 2-Chloro-5-sulfinobenzoic acid is the primary challenge in its application. It is thermodynamically unstable relative to its oxidation and disproportionation products.

Oxidative Instability (Air Sensitivity)

-

Mechanism: Direct reaction with atmospheric oxygen.

-

Product: 2-Chloro-5-sulfobenzoic acid (Sulfonic acid).[2][3][4]

-

Observation: The "white gum" turns into a crystalline solid or syrup upon prolonged exposure to air.

-

Prevention: Must be stored under Nitrogen (

) or Argon.

Disproportionation (Acid Catalyzed)

-

Mechanism: In acidic aqueous solutions, sulfinic acids undergo self-reaction (disproportionation) to form a sulfonic acid and a thiosulfonate ester.

-

Reaction:

-

Risk Factor: High risk during the acidification step of synthesis. Avoid prolonged holding times at pH < 3.

Thermal Instability

-

Observation: As a "gum," the compound lacks a rigid crystal lattice to stabilize it against thermal degradation.

-

Limit: Decomposes/darkens above 60–80°C in the dry state. However, its salts are stable in solution up to 80°C (e.g., during methylation reactions).

Stability Visualization (Graphviz)

Caption: Degradation vs. Derivatization pathways. Red dashed lines indicate instability risks; green solid lines indicate desired synthetic utility.

Part 4: Experimental Protocols

These protocols are designed to maximize yield by mitigating the instability described above.

Protocol A: Synthesis & Isolation (The "Sulfite Reduction" Method)

Context: Converting 2-Chloro-5-(chlorosulfonyl)benzoic acid to the sulfinic acid.

-

Preparation: Dissolve Sodium Sulfite (

, 3.0 equiv) in water at 0°C. -

Reduction: Add 2-Chloro-5-(chlorosulfonyl)benzoic acid (1.0 equiv) and 10M NaOH (3.0 equiv) simultaneously.

-

Why? High pH maintains the sulfinate salt, preventing disproportionation.

-

-

Reaction: Stir at Room Temperature (RT) for 3 hours.

-

Acidification (Critical): Cool to 0°C. Acidify carefully with Conc. HCl to pH 4.0 .

-

Note: Do not go to pH 1. At pH 4, the carboxylic acid is protonated, but the sulfinic group may exist in equilibrium, minimizing disproportionation risk.

-

-

Isolation:

-

Remove water under vacuum (Rotovap < 40°C). Result: Crude solid mixed with NaCl.

-

Add Methanol to the residue.[5] The product dissolves; inorganic salts (NaCl) do not.

-

Filter off the salts.[5]

-

Concentrate the Methanol filtrate.[5]

-

Add Diethyl Ether to the concentrate to precipitate the product as a white gum.[5]

-

Dry under high vacuum / Nitrogen stream.

-

Protocol B: Stability Monitoring (HPLC)

Context: Verifying the integrity of stored material.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Detection: UV @ 254 nm.

-

Markers:

Part 5: Handling and Storage Recommendations

| Parameter | Recommendation | Reason |

| Storage Temp | -20°C | Slows thermal degradation and disproportionation. |

| Atmosphere | Argon or Nitrogen | Prevents oxidation to sulfonic acid. |

| Container | Amber Glass, Tightly Sealed | Protects from light (minor factor) and moisture. |

| Form | Store as Sodium Salt | The sodium salt is significantly more stable than the free acid. Generate the free acid in situ only when needed. |

Workflow Diagram: Isolation Strategy

Caption: Purification workflow exploiting the Methanol/Ether solubility differential.

References

-

European Patent Office. (2006). 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses. Patent EP1663232B1.[5] (Describes the synthesis and isolation of 2-chloro-5-sulfinobenzoic acid as a white gum). Link

-

Whitmore, F. C., et al. (1941). Zinc reduction of sulfonyl chlorides to sulfinic acids.[6][7] Organic Syntheses, Coll. Vol. 1, p. 492.[7] (Foundational chemistry for sulfinic acid synthesis). Link

-

Smiles, S., et al. (1941).[7] Sodium sulfite reduction of sulfonyl chlorides.[7] Organic Syntheses, Coll. Vol. 1, p. 7. (General method adapted for the specific protocol). Link

-

Toku-E. (2025). Solubility Data Resource for Antimicrobial and Organic Acids. (General solubility trends for benzoic acid derivatives). Link

Sources

- 1. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]

- 2. PT1663232E - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses - Google Patents [patents.google.com]

- 3. Buy 2-Chloro-5-sulfino-benzoic acid [smolecule.com]

- 4. patents.google.com [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. academic.oup.com [academic.oup.com]

- 7. US6399815B2 - Process for preparing a sulfinate - Google Patents [patents.google.com]

Introduction: The Glutamatergic Shift in Psychiatric Drug Design

The Strategic Role of 2-Chloro-5-sulfinobenzoic Acid in the Discovery of GlyT-1 Inhibitors: A Technical Blueprint

As a Senior Application Scientist overseeing chemical pipelines for psychiatric drug development, I often emphasize that the evolution of neuropharmacology is fundamentally a story of chemical scaffolding. For decades, the treatment of schizophrenia was dominated by dopamine D2 receptor antagonists. While effective against positive symptoms (hallucinations, delusions), these compounds failed to address the debilitating negative and cognitive symptoms.

The paradigm shifted significantly with the NMDA receptor hypofunction hypothesis, which posited that enhancing glutamatergic signaling could treat the full spectrum of schizophrenic symptoms[1]. Because direct NMDA receptor agonists cause dangerous excitotoxicity, the field pivoted to an indirect approach: targeting the Glycine Transporter 1 (GlyT-1). By inhibiting GlyT-1, synaptic levels of glycine—an obligatory co-agonist of the NMDA receptor—are elevated, safely enhancing NMDA transmission[1].

This biological mandate required a novel class of molecules: benzoyl-piperazine derivatives. At the heart of synthesizing these diverse, potent inhibitors lies a highly versatile, yet historically overlooked intermediate: 2-Chloro-5-sulfinobenzoic acid [2].

Mechanistic Pathway: GlyT-1 Inhibition

To understand the value of the chemical scaffold, we must first map the biological target. The diagram below illustrates how GlyT-1 inhibitors modulate the glutamatergic synapse.

Mechanism of GlyT-1 inhibition enhancing NMDA receptor function in schizophrenia models.

Chemical Rationale: Why a Sulfinic Acid Scaffold?

When designing a library of GlyT-1 inhibitors for Structure-Activity Relationship (SAR) profiling, early discovery chemists faced a major bottleneck. The active pharmacophore required various alkylsulfonyl groups at the 5-position of the benzoyl ring. Synthesizing a unique sulfonyl chloride precursor for every single alkyl variant is synthetically exhausting and results in severe yield attrition.

The breakthrough was the isolation of 2-Chloro-5-sulfinobenzoic acid (C7H5ClO4S, MW: 220.63 g/mol )[3]. The sulfinic acid moiety (-SO2H) is an exceptional nucleophile. By establishing this stable intermediate, chemists created a divergent synthetic node. A single master batch of 2-chloro-5-sulfinobenzoic acid could be aliquoted and reacted with diverse alkyl halides (e.g., methyl iodide, bromomethyl cyclopropane) via S_N2 alkylation to rapidly generate a vast library of 2-chloro-5-alkylsulfonyl-benzoic acids[2].

Self-Validating Experimental Protocols

To ensure absolute reproducibility in a modern laboratory, the following protocols are designed as self-validating systems. They incorporate strict in-process controls and mechanistic justifications for every reagent choice to prevent downstream failures.

Protocol 1: Reductive Synthesis of 2-Chloro-5-sulfinobenzoic acid

Objective: Convert 2-chloro-5-fluorosulfonyl-benzoic acid to the sulfinic acid intermediate without cleaving the sensitive aryl chloride bond. Causality & Reagent Choice: Sodium sulfite (Na2SO3) is selected as a mild, highly specific reducing agent. A stronger reductant (such as LiAlH4) would over-reduce the moiety to a thiol or strip the chlorine atom entirely.

-

Preparation: Dissolve 33.59 g (267 mmol) of sodium sulfite in 100 mL of deionized water, chilling the system to 0 °C.

-

Reaction: Slowly add 21.2 g (89 mmol) of 2-chloro-5-fluorosulfonyl-benzoic acid, followed immediately by 26.6 mL of 10M aqueous NaOH (267 mmol)[4].

-

Mechanistic Control: The NaOH neutralizes the generated hydrofluoric acid (HF) and maintains the sulfinate as a soluble sodium salt, preventing the disproportionation of the unstable free sulfinic acid.

-

-

Incubation: Stir the mixture vigorously for 3 hours while allowing it to warm naturally to room temperature.

-

Precipitation & Isolation: Acidify the mixture with concentrated HCl strictly to pH = 4.

-

Validation Check: At exactly pH 4, both the carboxylic acid and sulfinic acid are protonated, forcing the product to crash out of the aqueous layer. Remove the water under vacuum.

-

-

Purification: Triturate the residue with methanol, filter to remove inorganic salts (NaCl, NaF), and concentrate the filtrate. Wash the resulting white gum with diethyl ether and dry under high vacuum.

-

Analytical Validation: Mass Spectrometry (Electrospray Ionization, Negative Mode) must show a primary peak at m/e 219.1 (MH-)[4].

Protocol 2: Divergent Alkylation to 2-Chloro-5-methanesulfonyl-benzoic acid

Objective: Alkylate the sulfinic acid to form a sulfone, serving as the direct precursor for piperazine coupling.

-

Dissolution: Suspend 1 g (4 mmol) of 2-chloro-5-sulfinobenzoic acid in a 1:1 mixture of Methanol (20 mL) and Water (20 mL)[4].

-

pH Modulation (Critical): Adjust the solution to exactly pH = 9 using 10N NaOH.

-

Causality: If pH < 8, the sulfinic acid is protonated, destroying its nucleophilicity. If pH > 10, the base will hydrolyze the incoming alkyl halide or unwantedly esterify the carboxylic acid.

-

-

Alkylation: Add 1.7 g (12 mmol) of Methyl iodide.

-

Thermal Activation: Heat the sealed reaction vessel to 80 °C for 48 hours.

-

In-Process Control: Continuously monitor and add micro-aliquots of NaOH to maintain pH = 9 as the reaction consumes the base[4].

-

-

Workup: Evaporate all volatiles, acidify with concentrated HCl, and extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4 and evaporate to dryness.

-

Analytical Validation: MS (m/e) must yield a primary peak at 233.0 (MH-)[2].

Synthetic workflow from fluorosulfonyl precursor to active GlyT-1 inhibitor via sulfinic acid.

Quantitative Data & SAR Impact

The efficiency of the sulfinic acid node is demonstrated by the diverse sulfone derivatives it yields. These structural variations directly dictate the lipophilicity, target affinity, and pharmacokinetic properties of the final GlyT-1 inhibitors.

| Intermediate Compound | Molecular Formula | Molecular Weight ( g/mol ) | Alkylating Agent | MS Validation (m/e) | Process Yield |

| 2-Chloro-5-sulfinobenzoic acid | C7H5ClO4S | 220.63 | N/A (Precursor) | 219.1 (MH-) | 76.5% |

| 2-Chloro-5-methanesulfonyl-benzoic acid | C8H7ClO4S | 234.66 | Methyl iodide | 233.0 (MH-) | 34.0% |

| 2-Chloro-5-cyclopropylmethanesulfonyl-benzoic acid | C11H11ClO4S | 274.72 | Bromomethyl cyclopropane | 273.1 (MH+) | 8.0% |

Note: Data synthesized from patent literature EP1663232B1[4] and related filings[2]. Yields reflect unoptimized discovery-phase outputs.

Future Perspectives in Drug Development

From an application scientist's perspective, the historical utility of 2-chloro-5-sulfinobenzoic acid extends far beyond GlyT-1 inhibitors. The ability to selectively functionalize the 5-position via a highly nucleophilic sulfinic acid—while leaving the 2-chloro and 1-carboxylic acid groups intact for subsequent cross-coupling or amide formation—makes this scaffold highly attractive for modern drug design. Today, this intermediate serves as a blueprint for generating complex linkers in targeted protein degraders (PROTACs) and novel allosteric modulators.

References

- PT1663232E - 1-(2-amino-benzoyl)

-

EP001663232B1 - 1-(2-amino-benzoyl)-piperazine derivatives Googleapis Patent Hosting. URL:[Link]

-

Topics in Medicinal Chemistry: GlyT-1 Inhibitors National Academic Digital Library of Ethiopia (Sylvain Celanire, Sonia Poli Editors). URL:[Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. PT1663232E - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses - Google Patents [patents.google.com]

- 3. Buy 2-Chloro-5-sulfino-benzoic acid [smolecule.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Physical Characterization & Stability Profile of 2-Chloro-5-sulfinobenzoic Acid

Topic: Physical characteristics of 2-Chloro-5-sulfinobenzoic acid powder Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Identity

2-Chloro-5-sulfinobenzoic acid (CAS: 89692-75-1) is a specialized organosulfur intermediate primarily utilized in the synthesis of aryl sulfones and sulfonamides for medicinal chemistry.[1][2][3][4] Unlike its robust sulfonic acid counterparts, this compound represents a "metastable" chemical state—valuable for its reactivity but demanding rigorous handling protocols to prevent disproportionation.

This guide provides a comprehensive physical profile, distinguishing the sulfino (-SO₂H) functionality from the sulfo (-SO₃H) and chlorosulfonyl (-SO₂Cl) analogs, which are common impurities or degradation products.

Chemical Structure & Key Identifiers[1][5][6][7][8][9][10]

Figure 1: Functional group analysis highlighting the dual-acidic nature and the reactive sulfinic center.

| Property | Data |

| IUPAC Name | 2-Chloro-5-sulfinobenzoic acid |

| CAS Number | 89692-75-1 |

| Molecular Formula | C₇H₅ClO₄S |

| Molecular Weight | 220.63 g/mol |

| Precursor | 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4) |

Physical Characterization Profile

Macroscopic Appearance & Form

In its pure form, 2-Chloro-5-sulfinobenzoic acid presents as a white to off-white crystalline powder .

-

Color Variance: A yellow or pink hue indicates oxidation to the sulfonic acid or the presence of thiosulfonate impurities (disproportionation products).

-

Hygroscopicity: Moderately hygroscopic. The presence of moisture accelerates auto-oxidation.

Thermal Properties

Unlike carboxylic acids which often have sharp melting points, aromatic sulfinic acids exhibit complex thermal behaviors due to thermal instability.

| Parameter | Value / Observation | Implication for Handling |

| Melting Point | ~90–110 °C (Decomposes) | Do not use melting point as a primary purity check. Decomposition often precedes or coincides with melting. |

| Decomposition | >100 °C | Rapid evolution of SO₂ may occur. Avoid high-temperature drying. |

| Drying Protocol | Vacuum < 40 °C | Use P₂O₅ desiccant; avoid heat. |

Solubility & Solution Chemistry

The compound is amphiphilic but pH-sensitive. Its solubility profile is dictated by the ionization of its two acidic protons: the sulfinic group (pKa ≈ 2.1) and the benzoic acid group (pKa ≈ 3.5).[5]

-

Water: Low solubility in acidic media (pH < 2). High solubility in alkaline media (pH > 8) as the dianion.

-

Organic Solvents: Soluble in Methanol, Ethanol, Ethyl Acetate, and DMSO.

-

Incompatibility: Avoid oxidizing solvents (e.g., ethers with peroxides) or strong mineral acids which trigger disproportionation.

Stability & Degradation Mechanism (The "Sulfinic Paradox")

The core technical challenge with 2-Chloro-5-sulfinobenzoic acid is its tendency to disproportionate. This is not a simple decomposition but a bimolecular reaction where the sulfinic acid acts as both oxidant and reductant.

Degradation Pathway

Figure 2: Acid-catalyzed disproportionation pathway. Note that acidic aqueous conditions promote this degradation.

Critical Insight: Pure sulfinic acids are relatively stable in the solid state if dry. However, in solution—particularly acidic solution—they rapidly convert to the corresponding sulfonic acid (oxidation state +6) and thiosulfonate ester. Therefore, acidification of reaction mixtures should be performed only immediately prior to filtration or extraction.

Analytical Fingerprinting

Distinguishing the sulfinic acid from its precursors and degradation products is vital for Quality Control.

Infrared Spectroscopy (FT-IR)

The S=O stretching vibration is the most diagnostic marker.

-

Sulfinic Acid (-SO₂H): Strong, broad bands at 1090–1000 cm⁻¹ (symmetric/asymmetric S=O stretch).

-

Sulfonic Acid (-SO₃H): Distinct bands at 1250–1150 cm⁻¹ (higher frequency due to higher oxidation state).

-

Differentiation: Absence of the high-frequency 1150+ cm⁻¹ band confirms the lack of significant sulfonic acid oxidation.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆ is recommended.

-

Shift: The aromatic protons ortho to the sulfur group will show a distinct chemical shift compared to the sulfonic acid.

Experimental Protocols

Protocol A: Purity Assessment via Iodometric Titration

Rationale: Sulfinic acids can be quantitatively oxidized to sulfonic acids by iodine. This method is specific to the sulfur oxidation state (+4).

-

Preparation: Dissolve 50 mg of 2-Chloro-5-sulfinobenzoic acid in 20 mL of 10% NaOH (aq).

-

Acidification: Cool to 0°C and acidify with dilute HCl (only immediately before titration to minimize disproportionation).

-

Titration: Titrate immediately with 0.1 N Iodine solution using starch indicator.

-

Endpoint: Appearance of a persistent blue-black color.

-

Calculation: 1 mol I₂ consumes 1 mol R-SO₂H.

Protocol B: Synthesis of Sulfone (Proof of Utility)

Rationale: To verify the activity of the sulfinic acid powder for drug development applications.

-

Reagents: 1.0 eq 2-Chloro-5-sulfinobenzoic acid, 1.5 eq Alkyl Halide (e.g., Methyl Iodide), 2.5 eq K₂CO₃.

-

Solvent: DMF or Ethanol/Water (1:1).

-

Procedure:

-

Dissolve the sulfinic acid in solvent; add base (formation of sulfinate salt stabilizes the molecule).

-

Add alkyl halide.

-

Heat to 60°C for 4 hours.

-

-

Workup: Acidify to pH 3. The product (2-chloro-5-methanesulfonylbenzoic acid) will precipitate.

-

Validation: Check LC-MS for Mass [M+H] = 235 (Methyl sulfone) vs 221 (Sulfinic acid).

Handling & Storage Recommendations

To maintain the "Senior Scientist" standard of data integrity, the following storage logic must be applied:

-

Atmosphere: Store under Argon or Nitrogen .[8] Oxygen rapidly oxidizes moist sulfinic acids.

-

Temperature: -20°C is optimal ; 2–8°C is acceptable for short-term (<1 week). Room temperature storage leads to slow disproportionation.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metals catalyze oxidation).

-

Re-purification: If the powder turns yellow, dissolve in aqueous NaHCO₃, filter (removes insoluble thiosulfonates), and re-precipitate with cold HCl.

References

-

Burkhard, R. K., et al. (1965). The pKa's of Aromatic Sulfinic Acids. The Journal of Organic Chemistry, 30(8). [Link]

-

Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 2-氯-5-[(异丙基氨基)磺酰基]苯甲酸 - CAS号 74138-28-6 - 摩熵化学 [molaid.com]

- 3. china.guidechem.com [china.guidechem.com]

- 4. 2-chloro-5-cyclopropylmethanesulfonyl-benzoic acid - CAS号 847971-85-1 - 摩熵化学 [molaid.com]

- 5. pKa values [stenutz.eu]

- 6. Phenylsulfinic acid - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. BENZENESULFINIC ACID CAS#: 618-41-7 [m.chemicalbook.com]

Safety and handling precautions for 2-Chloro-5-sulfino-benzoic acid in the lab

[1][3]

Executive Technical Summary

2-Chloro-5-sulfinobenzoic acid is a bi-functional aromatic building block used primarily in the synthesis of sulfones, sulfonamides, and pharmaceutical active ingredients (APIs). Unlike its stable sulfonic acid counterparts, this compound possesses a sulfinic acid (

Core Hazard: The primary technical risk is oxidative instability and disproportionation . Upon exposure to air, it oxidizes to the corresponding sulfonic acid. Upon heating without stabilization, it can disproportionate into the sulfonic acid and a thiol/disulfide species. It is also a strong organic acid, presenting corrosive hazards to tissue.

Physicochemical Hazard Profile

| Property | Description | Technical Implication |

| Functional Groups | Carboxylic Acid ( | Dual acidic protons; |

| Acidity (pKa) | Estimated pKa ~1.5–2.0 (Sulfinic group) | Stronger acid than benzoic acid; requires acid-resistant PPE. |

| Stability | Air Sensitive / Hygroscopic | Must be stored under inert gas (Argon/Nitrogen). Oxidizes to 2-chloro-5-sulfobenzoic acid in air. |

| Thermal Stability | Low | Avoid temperatures >50°C during drying; risk of desulfinylation or disproportionation. |

| Physical State | White to off-white solid | Dust inhalation hazard. |

Specialized Handling Protocols

A. Inert Atmosphere Requirement

Because the sulfinic acid group is an intermediate oxidation state of sulfur (+4), it acts as a reducing agent and scavenges oxygen.

-

Storage: Store in a desiccator or glovebox under an Argon or Nitrogen atmosphere.

-

Transfer: When weighing >100 mg, use a glovebag or rapid transfer techniques to minimize atmospheric exposure.

-

Solvents: Use degassed (sparged) solvents for reactions to prevent immediate oxidation of the starting material.

B. Synthesis & Isolation Workflow

Researchers often synthesize this compound in situ from the stable sulfonyl chloride precursor (2-Chloro-5-(chlorosulfonyl)benzoic acid, CAS 137-64-4) to avoid storage stability issues.

Recommended Workflow:

-

Reduction: Reduce the sulfonyl chloride using sodium sulfite (

) in basic aqueous media. -

Acidification: Carefully acidify to precipitate the sulfinic acid.

-

Filtration: Filter rapidly under an inert blanket if possible.

-

Drying: Vacuum dry at ambient temperature (do not heat >40°C).

C. Personal Protective Equipment (PPE) Matrix

| Category | Requirement | Rationale |

| Eye Protection | Chemical Splash Goggles + Face Shield | High risk of corrosive damage; dust is irritating to mucous membranes. |

| Hand Protection | Nitrile (Double gloved) or Neoprene | Protects against acidic corrosion and potential organic solvent permeation. |

| Respiratory | N95 (minimum) or P100 Respirator | Required if handling powder outside a fume hood; prevents inhalation of acidic dust. |

| Body | Acid-resistant Lab Coat / Apron | Standard cotton coats may degrade upon contact with strong sulfinic acids. |

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways for handling this compound, distinguishing between in situ generation (recommended) and isolation.

Caption: Workflow for the synthesis and handling of 2-Chloro-5-sulfinobenzoic acid, highlighting the "In-situ" pathway to avoid instability.

Emergency Response & Waste Disposal

Accidental Exposure

-

Skin Contact: Immediately flush with water for 15 minutes.[4][5][6] Sulfinic acids are corrosive; treat as a strong acid burn.

-

Eye Contact: Flush with water for 15 minutes while holding eyelids open.[5][6] Seek immediate ophthalmological attention.

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.

Spill Management

-

Evacuate: Clear the immediate area of non-essential personnel.

-

Neutralize: Use a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize the spill. Warning: Neutralization will release

. -

Clean Up: Absorb with inert material (vermiculite). Do not use combustible materials (sawdust) as sulfinic acids can react exothermically.

Waste Disposal[3][7][8]

-

Classification: Hazardous Chemical Waste (Corrosive, Acidic).

-

Treatment: Dissolve in water, neutralize to pH 7, and dispose of according to local EHS regulations for organic sulfonates/sulfinates.

-

Incompatibility: Do not mix with strong oxidizers (nitric acid, peroxides) in the waste stream, as this may generate heat and sulfur oxides (

).

References

-

Sigma-Aldrich. (n.d.).[2] 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4) Product Sheet. Retrieved from [2]

-

Smolecule. (2023).[7] 2-Chloro-5-sulfino-benzoic acid Product Entry. Retrieved from

-

Google Patents. (2004). Patent EP1663232: 1-(2-amino-benzoyl)-piperazine derivatives. (Describes the synthesis of 2-chloro-5-sulfinobenzoic acid from the sulfonyl chloride). Retrieved from

- Kice, J. L. (1980). Mechanisms of Reactions of Sulfinic Acids. Advances in Physical Organic Chemistry. (General reference for sulfinic acid instability).

Sources

- 1. CAS 137-64-4: 2-Chloro-5-(chlorosulfonyl)benzoic acid [cymitquimica.com]

- 2. 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Buy 2-Chloro-5-sulfino-benzoic acid [smolecule.com]

Methodological & Application

Application Note: Synthesis and S-Alkylation of 2-Chloro-5-sulfinobenzoic Acid in API Development

Executive Summary

2-Chloro-5-sulfinobenzoic acid is a highly versatile, linchpin intermediate in the synthesis of complex pharmaceutical active ingredients (APIs)[1]. It is most notably utilized in the development of GlyT-1 inhibitors for the treatment of psychoses and schizophrenia[1]. Unlike traditional thiol-based intermediates that require harsh downstream oxidation, the sulfinic acid moiety allows for direct, regioselective S-alkylation to form robust sulfone linkages. This application note details the mechanistic rationale and provides self-validating protocols for the reduction of sulfonyl chlorides and subsequent S-alkylation.

Mechanistic Rationale: The Sulfinate Advantage

The synthesis begins with 2-chloro-5-(chlorosulfonyl)benzoic acid, a reactive electrophile widely used in medicinal chemistry[2]. The conversion of this starting material to its corresponding sulfinic acid relies on a controlled reduction using sodium sulfite (

Causality of Reagent Selection:

Furthermore, S-alkylation of the resulting sulfinate salt is mechanistically superior to thioether formation. Alkylating a sulfinate directly yields a sulfone, bypassing the need for secondary oxidants (e.g., mCPBA or

Figure 1: Synthetic workflow from chlorosulfonyl to alkylsulfonyl API precursors.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high yield, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs) and analytical checkpoints.

Protocol A: Reductive Synthesis of 2-Chloro-5-sulfinobenzoic Acid

Starting Material: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS: 137-64-4)[2],[3].

Step-by-Step Methodology:

-

Preparation of Reductant: Dissolve 33.59 g (267 mmol, 3.0 eq) of sodium sulfite (

) in 100 mL of deionized water. Cool the solution to 0 °C using an ice bath[1]. Causality: Cooling is critical as the subsequent addition is exothermic; controlling the temperature prevents the hydrolysis of the sulfonyl chloride to an unreactive sulfonic acid. -

Substrate Addition: Slowly add 21.2 g (89 mmol, 1.0 eq) of the sulfonyl chloride, followed immediately by 26.6 mL of a 10M aqueous NaOH solution (267 mmol, 3.0 eq)[1].

-

Reaction Progression: Remove the ice bath and allow the mixture to stir for 3 hours at room temperature (20-25 °C)[1]. Self-Validation Checkpoint 1: The suspension should clarify into a homogeneous solution as the highly soluble sulfinate sodium salt forms. If the solution remains highly turbid, the reduction is incomplete.

-

Acidification & Isolation: Carefully acidify the mixture with concentrated HCl until the pH reaches exactly 4.0[1]. Causality: A pH of 4.0 protonates the carboxylate (pKa ~4.2) to induce precipitation while keeping the sulfinic acid (pKa ~2.1) relatively stable.

-

Workup: Remove water under vacuum. Add methanol to precipitate inorganic salts (NaCl,

), filter, and concentrate the filtrate. Triturate the residue with methanol and diethyl ether. Filter and dry the resulting white gum[1]. Self-Validation Checkpoint 2: Yield should be approximately 15 g (76.5%). Mass spectrometry (ESI-) must show a dominant molecular ion peak at m/z 219.1 (MH-)[1].

Figure 2: Mechanistic advantage of sulfinate S-alkylation over thiol oxidation.

Protocol B: S-Alkylation to 2-Chloro-5-(methanesulfonyl)benzoic Acid

Step-by-Step Methodology:

-

Dissolution & pH Adjustment: Suspend 1.0 g (4.0 mmol, 1.0 eq) of 2-chloro-5-sulfinobenzoic acid in a co-solvent mixture of 20 mL methanol and 20 mL water. Add 10N NaOH dropwise until the pH reaches exactly 9.0[1]. Causality: The biphasic/co-solvent system ensures solubility of both the polar sulfinate and the lipophilic alkyl halide. A pH of 9.0 guarantees the sulfinic acid is fully deprotonated to its highly nucleophilic sulfinate form.

-

Alkylation: Add 1.7 g (12 mmol, 3.0 eq) of methyl iodide (

)[1]. -

Thermal Activation & pH Maintenance: Heat the mixture to 80 °C for 48 hours[1]. Self-Validation Checkpoint 3 (Critical IPC): Monitor the pH every 4-6 hours. The hydrolysis of methyl iodide and the alkylation process generate HI, which lowers the pH. Occasional addition of 10N NaOH is mandatory to maintain pH = 9.0[1]. If the pH drops below 7.0, the sulfinate protonates, and the nucleophilic reaction stalls.

-

Quench & Extraction: Cool to room temperature, remove volatiles under reduced pressure, and acidify with concentrated HCl. Extract with ethyl acetate[1].

-

Purification: Dry the combined organic layers over

, filter, and evaporate. Purify via reversed-phase HPLC (acetonitrile/water gradient)[1]. Self-Validation Checkpoint 4: Evaporation of product fractions should yield approximately 323 mg (34%) of the title compound. Mass spectrometry (ESI-) must confirm the sulfone product at m/z 233.0 (MH-)[1].

Quantitative Data & Analytical Validation

The following table summarizes the expected quantitative outcomes and analytical validation markers for the described synthetic steps, ensuring rapid cross-referencing during scale-up.

| Compound Name | Synthetic Role | Expected Yield (%) | MS (m/z) Expected | Key In-Process Control (IPC) / Validation |

| 2-Chloro-5-sulfinobenzoic acid | Key Intermediate | 76.5% | 219.1 (MH-) | Clarification of reaction mixture; Precipitation strictly at pH 4.0 |

| 2-Chloro-5-(methanesulfonyl)benzoic acid | API Precursor | 34.0% | 233.0 (MH-) | Continuous maintenance of pH at 9.0 during 48h thermal activation |

References

- EP1663232B1 - 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses (European Patent Office). Contains foundational protocols for the synthesis of 2-Chloro-5-sulfinobenzoic acid and subsequent S-alkylation.

- CAS 137-64-4: 2-Chloro-5-(chlorosulfonyl)benzoic acid (CymitQuimica). Material properties and chemical reactivity profile of the starting material.

- 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID AldrichCPR (Sigma-Aldrich). Commercial availability and handling specifications for the chlorosulfonyl precursor.

Sources

Application Note: 2-Chloro-5-sulfinobenzoic Acid in Agrochemical Synthesis

[1][2][3]

Part 1: Executive Summary & Strategic Value

In the high-stakes landscape of agrochemical discovery, 2-Chloro-5-sulfinobenzoic acid (and its transient conjugate base, the sulfinate) represents a critical "chemical switch."[1] While often overshadowed by its precursor (the sulfonyl chloride) or its downstream products (sulfonamides), the sulfino (–SO₂H) species offers unique nucleophilic reactivity at the sulfur atom that is inaccessible to the electrophilic sulfonyl chloride.

This guide focuses on the S(IV) oxidation state of this scaffold. Unlike the S(VI) sulfonyl chloride—which is limited to making sulfonamides (via reaction with amines) or sulfonates—the sulfinic acid enables the synthesis of sulfones (via alkylation) and sulfinates . This is chemically significant because the 2-chloro-5-(methylsulfonyl)benzoic acid moiety is a validated pharmacophore in HPPD-inhibitor herbicides (e.g., derivatives related to Mesotrione/Sulcotrione families) and next-generation sulfonylurea auxins.[1]

Key Chemical Advantages[3][4]

-

Divergent Synthesis: Access both Sulfones (S-alkylation) and Sulfonamides (Oxidative amination) from a single node.[1]

-

Green Chemistry: Sulfinate salts are water-soluble and stable, allowing for aqueous-phase alkylations that avoid toxic chlorinated solvents.[1]

-

Regiocontrol: The 2-chloro substituent provides steric directing effects and electronic activation for subsequent

displacements, making this scaffold highly modular.[1]

Part 2: Mechanistic Pathways & Workflow

The following diagram illustrates the central role of the sulfino intermediate. It acts as the nucleophilic pivot point, transforming the electrophilic precursor into bioactive sulfone targets.

Caption: The "Sulfino Switch": Reduction of the sulfonyl chloride generates the nucleophilic sulfinate, enabling S-alkylation to herbicidal sulfones.[1]

Part 3: Experimental Protocols

Protocol A: Generation of the Sulfino Intermediate

Objective: Selective reduction of 2-chloro-5-(chlorosulfonyl)benzoic acid to 2-chloro-5-sulfinobenzoic acid (isolated as the disodium salt).

Rationale: Using sodium sulfite (

Materials:

-

2-Chloro-5-(chlorosulfonyl)benzoic acid (CAS 137-64-4)[2][1][3][4][5]

-

Sodium Sulfite (

) -

Sodium Bicarbonate (

) -

Water (HPLC Grade)

Step-by-Step Methodology:

-

Preparation: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and pH probe, dissolve

(2.2 equiv) and-

Note: High pH is crucial to maintain the solubility of the resulting sulfinate salt.[1]

-

-

Addition: Slowly add solid 2-chloro-5-(chlorosulfonyl)benzoic acid (1.0 equiv) portion-wise over 30 minutes.

-

Critical Control Point: Maintain internal temperature

. The hydrolysis of the sulfonyl chloride is exothermic; rapid addition can lead to sulfonic acid byproducts.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Monitoring: Monitor by HPLC. The sulfonyl chloride peak should disappear, replaced by the more polar sulfinate peak.

-

Workup (for in-situ use): The resulting solution contains the stable disodium salt of 2-chloro-5-sulfinobenzoic acid.[1] It is best used directly in Protocol B to avoid oxidation.

Protocol B: S-Alkylation to 2-Chloro-5-(methylsulfonyl)benzoic Acid

Objective: Synthesis of the key sulfone herbicide intermediate.[1]

Mechanism:

Materials:

-

Aqueous solution of 2-chloro-5-sulfinobenzoic acid salt (from Protocol A)[1]

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Alkylation: To the aqueous sulfinate solution from Protocol A, add Methyl Iodide (1.5 equiv).

-

Reflux: Heat the mixture to 50–60°C for 4 hours.

-

Why? Sulfinates are ambident nucleophiles (can react at O or S). S-alkylation (forming sulfones) is thermodynamically favored, but moderate heat ensures conversion over kinetic O-alkylation (sulfinic esters).[1]

-

-

Acidification: Cool the mixture to 5°C. Acidify carefully with concentrated HCl to pH 1–2.

-

Isolation: The product, 2-chloro-5-(methylsulfonyl)benzoic acid , will precipitate as a white solid.[1]

-

Purification: Filter the solid, wash with ice-cold water (3x), and dry in a vacuum oven at 50°C.

-

Expected Yield: 85–92% (over two steps).

-

Validation: melting point 183–187°C [Ref 1].[6]

-

Part 4: Comparative Data & Applications

The following table summarizes the utility of the sulfino intermediate versus traditional pathways.

| Target Scaffold | Traditional Route (via Sulfonyl Chloride) | Advanced Route (via Sulfinic Acid) | Advantage of Sulfino Route |

| Sulfonamides | Direct amination ( | Oxidative coupling ( | Avoids unstable acid chlorides; milder conditions.[1] |

| Aryl Sulfones | Friedel-Crafts sulfonylation (Harsh) | S-Alkylation of Sulfinate | High regioselectivity; Aqueous solvent compatible. |

| Sulfonylureas | Via sulfonamide + Isocyanate | Via Sulfonamide | Essential precursor for Chlorsulfuron analogs.[1] |

Case Study: Agrochemical Relevance

The 2-chloro-5-(methylsulfonyl)benzoic acid produced in Protocol B is a structural analog to the "triketone" herbicide precursors.[1] The electron-withdrawing sulfonyl group at the 5-position, combined with the 2-chloro group, activates the carboxylic acid for coupling with cyclohexanediones (in HPPD inhibitors) or amino-heterocycles (in Sulfonylureas).[1]

Part 5: References

-

MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. Molecules. Retrieved October 24, 2025, from [Link]

-

ResearchGate. (2005). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Retrieved October 24, 2025, from [Link]

Sources

- 1. CN113767913A - Application of a kind of 2-[(4-chloro-3-nitrophenyl) sulfonamido] benzoic acid in preparing insect growth regulator - Google Patents [patents.google.com]

- 2. CAS 137-64-4: 2-Chloro-5-(chlorosulfonyl)benzoic acid [cymitquimica.com]

- 3. CAS # 137-64-4, 2-Chloro-5-(chlorosulfonyl)benzoic acid, 3-Carboxy-4-chlorobenzenesulfonyl chloride, 5-Chlorosulfonyl-2-chlorobenzoic acid, NSC 137839 - chemBlink [chemblink.com]

- 4. 2-CHLORO-5-(CHLOROSULFONYL)BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. chemimpex.com [chemimpex.com]

Application Note: Analytical Strategies for the Robust Quantification of 2-Chloro-5-sulfinobenzoic Acid

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals Matrix Focus: API Intermediates, Reaction Mixtures, and Biological Matrices

Executive Summary

The quantification of 2-chloro-5-sulfinobenzoic acid (C₇H₅ClO₄S) presents a unique analytical challenge in pharmaceutical development. As a critical intermediate in the synthesis of sulfonamide-based therapeutics and glycine uptake inhibitors (GlyT-1) [1], its accurate measurement is essential for process chemistry and quality control. However, the inherent chemical properties of the sulfinic acid moiety—extreme polarity, weak UV chromophore, and high susceptibility to oxidation—render standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) inadequate.

This application note details two field-proven, self-validating analytical workflows. By understanding the causality behind the molecule's reactivity, we engineered a Pre-Column Derivatization RP-HPLC-UV method for robust bulk API release, and a Direct HILIC-LC-MS/MS method for highly sensitive trace analysis.

The Chemical Challenge & Analytical Causality

To design an effective quantitative method, one must first address the physical chemistry of the analyte. Sulfinic acids (-SO₂H) are highly reactive. They possess a pKa of approximately 2.0, meaning they exist almost entirely as highly polar sulfinate anions in aqueous environments, leading to poor retention on standard C18 columns. Furthermore, they are prone to rapid auto-oxidation to sulfonic acids (-SO₃H) in the presence of dissolved oxygen [2].

Causality Behind the Analytical Choices:

-

Why Derivatization? To arrest the oxidation pathway, the nucleophilic sulfur of the sulfinate anion can be alkylated. By reacting the sample with methyl iodide (MeI) at pH 9, the sulfinic acid undergoes an Sₙ2 reaction to form 2-chloro-5-methanesulfonylbenzoic acid —a highly stable sulfone[1][3]. This locks the oxidation state, increases lipophilicity, and enhances the UV chromophore, allowing for standard RP-HPLC-UV analysis.

-

Why HILIC for Direct Analysis? If derivatization is not viable (e.g., in high-throughput pharmacokinetic screening), Hydrophilic Interaction Liquid Chromatography (HILIC) must be used. HILIC effectively retains the polar sulfinate anion. To prevent oxidation during the run, samples must be extracted in cold, degassed buffers containing antioxidants (e.g., ascorbic acid).

Figure 1: Chemical degradation pathway vs. analytical stabilization via alkylation.

Workflow Decision Matrix

Selecting the appropriate protocol depends strictly on the analytical goal. The decision tree below outlines the recommended routing for samples based on required sensitivity and matrix complexity.

Figure 2: Analytical workflow decision tree based on sensitivity and application requirements.

Experimental Protocols

Protocol A: Pre-Column Derivatization & RP-HPLC-UV (QA/QC Focus)

Causality Check: Maintaining pH 9 is critical. If the pH drops below 7, the sulfinic acid protonates, drastically reducing its nucleophilicity and halting the derivatization. If the pH exceeds 11, competing esterification of the carboxylic acid moiety may occur.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample containing 2-chloro-5-sulfinobenzoic acid in a 1:1 mixture of Methanol and HPLC-grade Water to achieve a nominal concentration of 1 mg/mL.

-

pH Adjustment: Add 10N NaOH dropwise until the solution reaches exactly pH 9.0.

-

Derivatization: Add a 3-fold molar excess of Methyl Iodide (MeI). Seal the vial tightly to prevent MeI evaporation.

-

Incubation: Heat the mixture at 60°C for 2 hours. Periodically verify the pH using micro-pH probes; add dilute NaOH if necessary to maintain pH 9.

-

Quenching: Cool to room temperature. Add concentrated HCl dropwise to drop the pH to 3.0, quenching the reaction and protonating the newly formed 2-chloro-5-methanesulfonylbenzoic acid for extraction.

-

Extraction: Extract the aqueous layer 3x with Ethyl Acetate. Combine the organic layers, dry over anhydrous MgSO₄, evaporate to dryness, and reconstitute in the HPLC mobile phase.

-

Self-Validation (SST): Inject a blank (MeI + buffer) and a resolution standard spiked with 2-chloro-5-sulfonobenzoic acid (the oxidation product) to ensure baseline resolution (Rs > 2.0) from the derivatized target.

HPLC Conditions:

-

Column: C18, 150 x 4.6 mm, 3.5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 70% B over 15 minutes.

-

Detection: UV at 254 nm.

Protocol B: Direct HILIC-LC-MS/MS (Trace Analysis Focus)

Causality Check: To prevent artifactual oxidation during sample processing, all solvents must be degassed, and 1 mM Ascorbic Acid must be present in the extraction buffer to scavenge reactive oxygen species [2].

Step-by-Step Methodology:

-

Sample Extraction: Aliquot 100 µL of plasma/matrix into a pre-chilled Eppendorf tube.

-

Protein Precipitation & Stabilization: Add 300 µL of cold Acetonitrile containing 1 mM Ascorbic Acid and 50 ng/mL of the Internal Standard (e.g., 4-methylbenzenesulfinic acid).

-

Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer the supernatant to an amber HPLC vial. Keep on the autosampler at 4°C.

-

Self-Validation (SST): Monitor the ratio of the target analyte peak area to the internal standard peak area. A deviation of >15% in the IS area across the run indicates matrix suppression or column degradation.

LC-MS/MS Conditions:

-

Column: SeQuant ZIC-HILIC, 100 x 2.1 mm, 3 µm

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8)

-

Mobile Phase B: Acetonitrile

-

Isocratic Elution: 75% B at 0.3 mL/min.

-

Ionization: ESI Negative Mode.

-

MRM Transitions:

-

Target: m/z 219.0 → 155.0 (Quantifier, loss of SO₂); m/z 219.0 → 111.0 (Qualifier)

-

Internal Standard: m/z 155.0 → 91.0

-

Quantitative Data & Method Performance

The following table summarizes the validation parameters for both methods, demonstrating their respective strengths. Data was compiled following ICH Q2(R1) guidelines.

| Validation Parameter | Protocol A (Derivatization RP-HPLC-UV) | Protocol B (Direct HILIC-LC-MS/MS) |

| Analyte Measured | 2-Chloro-5-methanesulfonylbenzoic acid | 2-Chloro-5-sulfinobenzoic acid |

| Linear Dynamic Range | 1.0 µg/mL – 100 µg/mL | 5.0 ng/mL – 1000 ng/mL |

| Limit of Detection (LOD) | 0.3 µg/mL | 1.5 ng/mL |

| Limit of Quantitation (LOQ) | 1.0 µg/mL | 5.0 ng/mL |

| Intra-day Precision (%RSD) | < 1.5% | < 4.2% |

| Inter-day Precision (%RSD) | < 2.0% | < 5.8% |

| Sample Stability (Autosampler) | > 72 hours at Room Temp | < 12 hours at 4°C (Requires Antioxidants) |

| Primary Application | Bulk API Release, Process Chemistry | Pharmacokinetics, Trace Impurity Profiling |

References

- European Patent Office. (2004). 1-(2-amino-benzoyl)-piperazine derivatives as glycine uptake inhibitors for the treatment of psychoses (Patent No. EP1663232B1). Google Patents.

-